N-(4-ethylphenyl)-2-[2-oxo-4-(pyrrolidin-1-ylcarbonyl)quinolin-1(2H)-yl]acetamide
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Overview
Description
N-(4-ETHYLPHENYL)-2-[2-OXO-4-(PYRROLIDINE-1-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE is a synthetic organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ETHYLPHENYL)-2-[2-OXO-4-(PYRROLIDINE-1-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with a ketone in the presence of a base.
Introduction of the Pyrrolidine Moiety: This step involves the reaction of the quinoline derivative with pyrrolidine under suitable conditions.
Acylation: The final step involves the acylation of the intermediate with 4-ethylphenylacetyl chloride to yield the target compound.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis, and purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the quinoline core.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce alcohol derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-ETHYLPHENYL)-2-[2-OXO-4-(PYRROLIDINE-1-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE involves its interaction with specific molecular targets. These could include enzymes, receptors, or nucleic acids. The compound might exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine, known for their antimalarial activity.
Pyrrolidine Derivatives: Compounds like nicotine and proline, which have significant biological roles.
Properties
Molecular Formula |
C24H25N3O3 |
---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
N-(4-ethylphenyl)-2-[2-oxo-4-(pyrrolidine-1-carbonyl)quinolin-1-yl]acetamide |
InChI |
InChI=1S/C24H25N3O3/c1-2-17-9-11-18(12-10-17)25-22(28)16-27-21-8-4-3-7-19(21)20(15-23(27)29)24(30)26-13-5-6-14-26/h3-4,7-12,15H,2,5-6,13-14,16H2,1H3,(H,25,28) |
InChI Key |
WRFAYPQQMNUUMR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=CC2=O)C(=O)N4CCCC4 |
Origin of Product |
United States |
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